Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a fluorinated thiophene carboxylate. This compound is notable for its distinctive chemical structure, which includes a trifluoromethyl group attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium methoxide, methanol, reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with modified functional groups.
Scientific Research Applications
Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Organic Synthesis: It serves as a valuable building block for synthesizing more complex molecules.
Material Science: Used as a precursor for synthesizing polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, microbial growth, or cellular metabolism, depending on its specific application.
Comparison with Similar Compounds
Methyl 4-phenylthiophene-2-carboxylate: Lacks the trifluoromethyl group, resulting in different solubility and reactivity.
Methyl 5-(trifluoromethyl)thiophene-2-carboxylate: Lacks the phenyl group, affecting its overall chemical properties and applications.
This compound’s distinctive structure and versatile reactivity make it a valuable asset in both academic research and industrial applications.
Properties
IUPAC Name |
methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2S/c1-18-12(17)10-7-9(8-5-3-2-4-6-8)11(19-10)13(14,15)16/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMSDMSSVFMCKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381796 |
Source
|
Record name | methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237385-98-7 |
Source
|
Record name | methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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